molecular formula C12H22 B074035 Cyclododecene CAS No. 1129-89-1

Cyclododecene

Cat. No. B074035
CAS RN: 1129-89-1
M. Wt: 166.3 g/mol
InChI Key: HYPABJGVBDSCIT-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclododecene is a cyclic hydrocarbon that consists of 12 carbon atoms in its ring structure. It is a colorless liquid that has a unique chemical structure, making it a valuable compound in various scientific research applications. Cyclododecene is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

  • Alternative Hydrogenation Methods : Cyclododecene can be hydrogenated using a system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, providing an alternative to traditional catalytic hydrogenation methods. This approach is advantageous as it avoids the handling of molecular hydrogen (Alonso & Yus, 2001).

  • Synthesis of Chemical Intermediates : It serves as a precursor for the synthesis of cyclododecanol, which is a starting material for producing various chemicals like dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products are crucial in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers (Oshnyakova et al., 2008).

  • Ring-Opening Metathesis Polymerization : Cyclododecene undergoes ring-opening metathesis polymerization using a tungsten-based catalyst, leading to the production of polydodecenamer, a polymer with specific thermal properties (Karabulut et al., 2004).

  • Selective Hydrogenation : The compound can be hydrogenated to form cyclododecene with high selectivity using specific catalysts like RuCl2(PPh3)3. This process is significant for creating specific chemical structures at room temperature (Tsuji & Suzuki, 1977).

  • Oxidation Studies : Cyclododecene's oxidation kinetics have been studied in detail, providing insights into reaction mechanisms and product distribution, which is crucial for chemical synthesis and industrial applications (Mahajan, Sharma, & Sridhar, 2004).

  • Acetoxylation Kinetics : The acetoxylation of cyclododecene using palladium(II) acetate has been explored, demonstrating high selectivity and conversion rates. This is significant for the synthesis of specific chemical compounds (Kolev, Skumov, & Balbolov, 2003).

  • Conformational Analysis : Research on 1,2-disubstituted cyclododecenes has provided insights into their configuration and conformation, which is essential for understanding their chemical behavior and potential applications (Han, Wang, Liang, & Wang, 2010).

  • Ozonolysis Applications : Ozonolysis of cyclododecene has been studied for producing specific carboxylic acids, demonstrating how reaction conditions affect product distribution. This is relevant for the synthesis of organic compounds (Kim, Yang, & Kim, 1995).

properties

CAS RN

1129-89-1

Product Name

Cyclododecene

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

IUPAC Name

cyclododecene

InChI

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1-

InChI Key

HYPABJGVBDSCIT-UPHRSURJSA-N

Isomeric SMILES

C1CCCCC/C=C\CCCC1

SMILES

C1CCCCCC=CCCCC1

Canonical SMILES

C1CCCCCC=CCCCC1

Other CAS RN

1501-82-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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